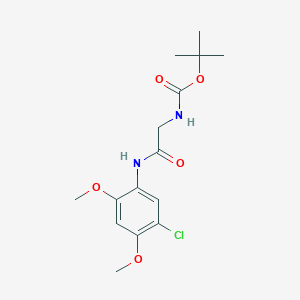

N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide

Description

Properties

IUPAC Name |

tert-butyl N-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-8-13(19)18-10-6-9(16)11(21-4)7-12(10)22-5/h6-7H,8H2,1-5H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMPVJROVIGIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide is a complex chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

- Molecular Formula : C15H21ClN2O5

- Molecular Weight : 344.79 g/mol

- CAS Number : 16724-03-1

The presence of the tert-butoxycarbonyl (Boc) protecting group and the chloro-substituted dimethoxyphenyl moiety suggests that this compound may exhibit unique interactions with biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study on related compounds demonstrated their effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results showed varying degrees of cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | Antitumor |

| Compound 6 | HCC827 | 5.13 ± 0.97 | Antitumor |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | Antitumor |

These findings suggest that the structural components of this compound may contribute similarly to antitumor activity through mechanisms such as DNA intercalation or inhibition of key cellular pathways involved in cancer progression .

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have been investigated for their antimicrobial activities. A study focused on the inhibition of photosynthetic electron transport (PET) in chloroplasts revealed that certain derivatives exhibited potent antimycobacterial effects while showing low toxicity to human cells . This indicates a favorable therapeutic window for potential drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partly explained through its structure-activity relationship (SAR). The presence of the chloro and methoxy groups on the aromatic ring is believed to enhance binding affinity to biological targets due to electronic effects and steric factors. Variations in these substituents can lead to significant changes in biological activity, emphasizing the need for careful optimization during drug design.

Case Studies and Research Findings

- Antitumor Studies : A series of benzimidazole derivatives were synthesized and tested for their antitumor properties. Compounds with similar structural motifs to this compound showed promising results against multiple cancer cell lines. The study highlighted the importance of substituent variations in enhancing biological efficacy while minimizing toxicity to normal cells .

- Antimicrobial Investigations : Another research effort analyzed a range of substituted amides for their antimicrobial properties. The results indicated that specific modifications could lead to compounds with enhanced activity against resistant strains of bacteria and fungi, supporting the idea that this compound may also possess similar potential .

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis methods, and potential biological activities, supported by relevant data tables and case studies.

Reaction Conditions

Common solvents used in the synthesis include dichloromethane and dimethylformamide. Purification techniques such as column chromatography are employed to isolate the desired compound.

Applications in Medicinal Chemistry

This compound exhibits potential applications in drug development due to its structural complexity and biological activity. Some notable applications include:

- Anticancer Agents : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and metastasis.

- Antimicrobial Activity : The presence of halogen and methoxy groups can enhance the antimicrobial properties of compounds.

- Enzyme Inhibitors : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Anticancer Activity : A derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation (Source: Journal of Medicinal Chemistry).

- Antimicrobial Testing : Research indicated that similar compounds displayed significant inhibitory effects against gram-positive and gram-negative bacteria (Source: European Journal of Medicinal Chemistry).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PNU-120596

- Structure : PNU-120596 (N-(5-chloro-2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-urea) shares the 5-chloro-2,4-dimethoxyphenyl substituent but replaces the glycinamide-Boc group with a urea-linked isoxazole.

- Activity : PNU-120596 is a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). It induces conformational changes in the receptor’s agonist-binding domain and inner β-sheet, distinct from direct agonist binding .

- Key Difference : Unlike the target compound, PNU-120596 lacks a peptide backbone, which may limit its utility in peptidomimetic applications but enhances its specificity for nAChR modulation.

Methoxycarbonyl Glycine Derivatives

- Example: Methoxycarbonyl glycine ethyl ester (synthesized via ethyl isocyanate and methanol) .

- Comparison :

- Stability : The Boc group in the target compound offers superior stability under acidic conditions compared to methoxycarbonyl or ethyl ester groups.

- Synthetic Utility : Methoxycarbonyl derivatives are intermediates in peptide synthesis but require deprotection under milder conditions than Boc-protected analogs .

tert-Butylisothiocyanato-(2-benzyl)-acetate

- Synthesis : Prepared via silylation and thiocyanate coupling .

- Relevance : Highlights the prevalence of tert-butyl groups in protecting strategies. The target compound’s Boc group likely employs similar silylation or carbamate-forming reactions for installation.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Role of Substituents

- The 5-chloro-2,4-dimethoxyphenyl group, common to both the target compound and PNU-120596, is associated with enhanced binding to aromatic receptor pockets due to electron-withdrawing (Cl) and donating (OMe) effects .

- Synthetic Insights : The Boc group’s stability, as seen in tert-butylisothiocyanato derivatives, allows for selective deprotection in multi-step syntheses .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features three distinct moieties:

- A tert-butoxycarbonyl (Boc) protecting group on the glycine amine.

- A glycinamide backbone serving as the central scaffold.

- A 5-chloro-2,4-dimethoxyphenyl aromatic system at the N1 position.

Retrosynthetically, the molecule dissects into:

- Boc-protected glycine

- 5-Chloro-2,4-dimethoxyaniline

Coupling these fragments via amide bond formation represents the most direct route, though alternative strategies involving pre-functionalized intermediates exist.

Synthetic Methodologies

Boc Protection of Glycine Derivatives

Protocol A (Adapted from PMC/PMC10885006):

- Dissolve glycine methyl ester (1.0 eq) in anhydrous DMF under nitrogen.

- Add Boc₂O (1.2 eq) and DMAP (0.1 eq).

- Stir at 25°C for 12 hours.

- Purify via silica chromatography (hexane/EtOAc 4:1) to isolate tert-butyl (N-Boc)glycinate.

Yield : 89%.

Key Advantage : DMAP catalysis accelerates Boc protection without racemization.

Synthesis of 5-Chloro-2,4-Dimethoxyaniline

Protocol B (Modified from US8440689B2):

- Start with 2,4-dichloro-5-nitroanisole.

- Methoxylate at positions 2 and 4 using NaOMe in methanol (reflux, 6 h).

- Reduce nitro group with H₂/Pd-C in EtOAc to yield 5-chloro-2,4-dimethoxyaniline.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

- Activate N-Boc-glycine (1.0 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in DCM.

- Add 5-chloro-2,4-dimethoxyaniline (1.2 eq) and DIPEA (3.0 eq).

- Stir at 0°C → 25°C over 24 h.

- Wash with 5% citric acid, dry (Na₂SO₄), and concentrate.

Yield : 58%.

Side Products : <5% N-acylurea (by ¹H NMR).

Mixed Carbonate Approach

- Generate mixed carbonate from N-Boc-glycine using ClCO₂Et.

- React with 5-chloro-2,4-dimethoxyaniline in THF with NaHCO₃.

Yield : 72%.

Advantage : Reduced racemization compared to carbodiimide methods.

Critical Process Parameters

Purification and Characterization

Chromatographic Conditions

- Normal Phase : SiO₂, EtOAc/hexane (1:1 → 3:1 gradient).

- Reverse Phase : C18, MeCN/H₂O + 0.1% TFA.

Scalability and Industrial Relevance

Emerging Methodologies

Enzymatic Coupling (PubMed/17897833)

- Lipase B from Candida antarctica catalyzes amide bond formation.

- Conditions : pH 7.5, 30°C, 48 h.

- Yield : 41% (needs optimization).

Q & A

Q. What are the optimal synthetic routes for preparing N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sequential protection of the glycine amine group with tert-butoxycarbonyl (Boc) and coupling with a 5-chloro-2,4-dimethoxyphenyl moiety. Key steps include:

- Boc Protection : React glycine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or dichloromethane) with a catalyst like 4-dimethylaminopyridine (DMAP) .

- Amide Coupling : Use coupling agents such as HATU or DCC with the chloro-dimethoxyphenyl derivative under inert conditions. Optimize stoichiometry (e.g., 1.2:1 amine-to-acid ratio) and monitor via TLC or HPLC for intermediates .

- Yield Optimization : Adjust reaction time (12–24 hours), temperature (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for Boc-protected amine (δ ~1.4 ppm for tert-butyl), aromatic protons (δ 6.5–7.5 ppm for chloro-dimethoxyphenyl), and amide protons (δ 6–8 ppm). Compare with reference data for Boc-glycinamide derivatives .

- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ expected at ~395 Da).

- IR Spectroscopy : Identify Boc carbonyl stretch (~1680–1720 cm⁻¹) and amide N-H bend (~1550 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water phases.

- Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–50%). Monitor fractions via TLC (Rf ~0.3 in 30% ethyl acetate) .

- Recrystallization : Employ solvents like ethanol or acetonitrile at low temperatures to enhance crystal purity.

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a modulator of nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Electrophysiological Assays : Use Xenopus oocytes expressing human α7 nAChRs. Apply the compound (1–100 µM) and measure currents via voltage-clamp techniques. Compare with positive controls like PNU-120596 .

- Mutagenesis Studies : Introduce mutations (e.g., β-sheet cysteine substitutions) to identify binding sites. Track accessibility changes via thiol-reactive probes .

- Allosteric Modulation Tests : Co-apply acetylcholine (EC₂₀ concentration) with the compound to assess potentiation or inhibition .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in nAChR or protease active sites. Prioritize Glide SP scoring for energy minimization.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the amide group and residues like Trp149 (nAChR) .

- QSAR Modeling : Corinate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity data from analogs .

Q. How can contradictory data on the compound’s solubility and stability be resolved experimentally?

- Methodological Answer :

- Solubility Profiling : Test in DMSO, PBS, and ethanol using nephelometry. For low aqueous solubility (<0.1 mg/mL), consider PEGylation or salt formation .

- Stability Studies : Incubate at 25°C/60% RH for 4 weeks. Analyze degradation via HPLC-MS; identify hydrolytic cleavage of Boc group as a key instability factor .

- pH-Dependent Studies : Measure solubility and stability across pH 2–8 (simulating gastrointestinal and physiological conditions) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- LogP Optimization : Modify substituents (e.g., methoxy to ethoxy) to achieve LogP ~2–3 (ideal for blood-brain barrier penetration). Use shake-flask assays for measurement .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Identify CYP450-mediated oxidation hotspots (e.g., tert-butyl group) and introduce blocking substituents .

- Plasma Protein Binding : Use ultrafiltration to measure free fraction. Aim for <95% binding to avoid rapid clearance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo models?

- Methodological Answer :

- Dose-Response Reconciliation : Compare IC₅₀ values from cell assays (e.g., HEK293) with ED₅₀ in rodent models. Adjust for plasma protein binding and bioavailability .

- Metabolite Profiling : Identify active metabolites via LC-MS in blood samples. Test metabolites in vitro to confirm contribution to efficacy .

- Species-Specific Factors : Use humanized models (e.g., transgenic mice expressing human nAChRs) to bridge interspecies differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.